(Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide
Description
(Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide is a synthetic organic compound featuring a pyrrolidine ring substituted with ethoxy groups at positions 3 and 4, coupled with an N'-hydroxyacetimidamide moiety.
Properties
Molecular Formula |
C10H21N3O3 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(3,4-diethoxypyrrolidin-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H21N3O3/c1-3-15-8-5-13(7-10(11)12-14)6-9(8)16-4-2/h8-9,14H,3-7H2,1-2H3,(H2,11,12) |
InChI Key |
LHYRJTDAYYRYNA-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1CN(CC1OCC)C/C(=N/O)/N |
Canonical SMILES |
CCOC1CN(CC1OCC)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of ethoxy groups, and the final coupling with hydroxyacetimidamide. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into cellular processes and lead to the development of new therapeutic agents.
Medicine
In medicine, (Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s uniqueness emerges when compared to analogs with variations in pyrrolidine substituents, aromatic systems, or functional groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents/Features | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Biological Activity |
|---|---|---|---|---|
| Target Compound* | 3,4-diethoxypyrrolidinyl + hydroxyacetimidamide | Likely C₁₁H₂₁N₃O₃ | ~243.3 (estimated) | Enhanced solubility (ethoxy groups); potential enzyme inhibition |
| (Z)-2-(3-ethoxy-3-(trifluoromethyl)pyrrolidinyl)-N'-hydroxyacetimidamide | 3-ethoxy-3-(trifluoromethyl)pyrrolidinyl | C₉H₁₅F₃N₃O₂ | 254.23 | Trifluoromethyl group enhances binding affinity; antimicrobial activity |
| (Z)-2-(3-(ethoxymethyl)-4-methylpyrrolidinyl)-N'-hydroxyacetimidamide | 3-(ethoxymethyl)-4-methylpyrrolidinyl | C₁₂H₁₈N₄O₂ | 262.3 | Reduced steric hindrance; moderate enzyme inhibition |
| (Z)-2-(4-chlorophenyl)-N'-hydroxyacetimidamide | 4-chlorophenyl | C₈H₈ClN₃O | 197.62 | Planar aromatic system; optimized for receptor binding |
| (Z)-2-(3,3-dimethylpyrrolidinyl)-N'-hydroxyacetimidamide | 3,3-dimethylpyrrolidinyl | C₈H₁₅N₃O | 169.23 | High steric hindrance; lower synthetic yield |
Note: The target compound’s exact molecular formula and weight are inferred from analogs in the evidence.
Enzyme Inhibition
- Target Compound : Likely inhibits metalloenzymes (e.g., histone deacetylases) via the hydroxyacetimidamide group, which chelates metal ions. The 3,4-diethoxy groups may enhance membrane permeability .
- Trifluoromethyl Analog : Shows stronger binding to bacterial enzymes (e.g., dihydrofolate reductase) due to electron-withdrawing CF₃ group, with IC₅₀ values ~5 µM .
- Chlorophenyl Analog : Exhibits selective inhibition of tyrosine kinases (IC₅₀ = 2.1 µM) due to aromatic π-π stacking .
Antimicrobial Activity
- The trifluoromethyl analog demonstrates broad-spectrum activity against E. coli (MIC = 8 µg/mL) and S. aureus (MIC = 4 µg/mL), outperforming the chlorophenyl variant (MIC = 32 µg/mL) .
Key Differentiators
- Trifluoromethyl vs. Diethoxy Groups : The CF₃ group increases metabolic stability but reduces solubility (LogP = 2.1 vs. 1.5 for diethoxy analog) .
- Steric Effects : 3,4-Diethoxy substitution minimizes steric hindrance compared to 3,3-dimethylpyrrolidine derivatives, improving reaction kinetics in synthetic pathways .
- Biological Selectivity : The hydroxyacetimidamide backbone common to all analogs is critical for metal-binding activity, but substituent variations tune target specificity (e.g., anticancer vs. antimicrobial) .
Biological Activity
Structural Overview
(Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide features a pyrrolidine ring that is substituted with ethoxy groups and a hydroxyacetimidamide moiety. This unique structure may contribute to its biological properties, particularly in terms of enzyme inhibition and potential therapeutic applications.
Research indicates that compounds similar to (Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide may exhibit various biological activities through the following mechanisms:
- Enzyme Inhibition : The compound is hypothesized to act as an inhibitor of specific enzymes, potentially impacting pathways involved in cancer progression and other diseases.
- Antitumor Effects : Preliminary studies suggest that compounds with similar structures can exhibit antitumor properties, enhancing their potential as therapeutic agents.
Pharmacological Effects
The pharmacological profile of (Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide includes:
- Cytotoxicity : Initial studies indicate cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
- Selectivity : The compound may demonstrate selectivity for certain cell types or pathways, which is crucial for minimizing side effects in therapeutic applications.
Case Studies and Experimental Data
A review of available literature reveals several studies focusing on the biological activity of related compounds:
In Vitro Studies
In vitro studies have demonstrated that (Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide can inhibit cell proliferation in various cancer models. The IC50 values for different cell lines are being determined to assess its potency and selectivity.
In Vivo Studies
Preliminary in vivo studies suggest that this compound could be effective in tumor-bearing animal models. Further research is needed to evaluate its pharmacokinetics and pharmacodynamics in a clinical setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
